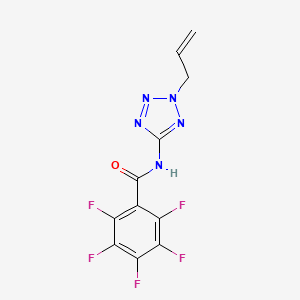
N-(2-allyl-2H-tetrazol-5-yl)-2,3,4,5,6-pentafluorobenzamide
描述
N-(2-allyl-2H-tetrazol-5-yl)-2,3,4,5,6-pentafluorobenzamide, commonly known as 'PAT-048', is a novel small molecule compound that has gained significant attention in the field of medicinal chemistry. PAT-048 is a tetrazole-based compound that has been shown to exhibit potent and selective inhibition of protein kinase C (PKC) isozymes, making it a promising candidate for the development of new therapeutic agents.
作用机制
PAT-048 acts as a potent and selective inhibitor of N-(2-allyl-2H-tetrazol-5-yl)-2,3,4,5,6-pentafluorobenzamide isozymes, specifically targeting the conventional N-(2-allyl-2H-tetrazol-5-yl)-2,3,4,5,6-pentafluorobenzamide isoforms (α, β, and γ). By inhibiting these isoforms, PAT-048 disrupts the downstream signaling pathways that are involved in cell proliferation, differentiation, and survival. This ultimately leads to the induction of apoptosis and the inhibition of tumor growth.
Biochemical and Physiological Effects:
The biochemical and physiological effects of PAT-048 have been extensively studied in both in vitro and in vivo models. In vitro studies have shown that PAT-048 inhibits the growth of cancer cells, induces apoptosis, and sensitizes cells to chemotherapy. In vivo studies have demonstrated that PAT-048 can inhibit tumor growth and metastasis in animal models of cancer.
实验室实验的优点和局限性
One of the main advantages of using PAT-048 in lab experiments is its high selectivity for N-(2-allyl-2H-tetrazol-5-yl)-2,3,4,5,6-pentafluorobenzamide isozymes, which allows for more precise targeting of cellular signaling pathways. However, one limitation of using PAT-048 is its relatively low solubility in aqueous solutions, which can make it difficult to administer in vivo.
未来方向
There are several potential future directions for the development of PAT-048 as a therapeutic agent. One area of interest is the use of PAT-048 in combination with other chemotherapeutic agents to enhance their efficacy. Another potential direction is the development of PAT-048 derivatives with improved solubility and pharmacokinetic properties. Additionally, further studies are needed to fully understand the mechanism of action of PAT-048 and its potential use in the treatment of other diseases beyond cancer.
科学研究应用
PAT-048 has been extensively studied for its potential use in the treatment of various diseases, including cancer, diabetes, and cardiovascular disease. Its ability to selectively inhibit N-(2-allyl-2H-tetrazol-5-yl)-2,3,4,5,6-pentafluorobenzamide isozymes has been shown to have a significant impact on cellular signaling pathways, leading to alterations in cell growth, differentiation, and apoptosis.
属性
IUPAC Name |
2,3,4,5,6-pentafluoro-N-(2-prop-2-enyltetrazol-5-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6F5N5O/c1-2-3-21-19-11(18-20-21)17-10(22)4-5(12)7(14)9(16)8(15)6(4)13/h2H,1,3H2,(H,17,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPWDUBDWUCBNBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1N=C(N=N1)NC(=O)C2=C(C(=C(C(=C2F)F)F)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6F5N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,4,5,6-pentafluoro-N-[2-(prop-2-en-1-yl)-2H-tetrazol-5-yl]benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-2,1,3-benzothiadiazol-5-yl-2-{4-[(5-methyl-2-furyl)methyl]-1-piperazinyl}acetamide](/img/structure/B4649875.png)
![N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-2-(2-methylphenoxy)propanamide](/img/structure/B4649879.png)

![3-(3-bromophenyl)-N-[1-(2,5-dimethoxyphenyl)ethyl]-4,5-dihydro-5-isoxazolecarboxamide](/img/structure/B4649886.png)
![4-{[(2-phenylpropyl)amino]methyl}benzoic acid hydrochloride](/img/structure/B4649889.png)
![4-ethyl-3-(4-isopropylphenyl)-5-[(4-methylbenzyl)thio]-4H-1,2,4-triazole](/img/structure/B4649913.png)
![N-[3,5-bis(trifluoromethyl)phenyl]-2-nitrobenzenesulfonamide](/img/structure/B4649915.png)
![2,4-dichloro-N-(2-{[(3-chlorophenyl)amino]carbonyl}phenyl)benzamide](/img/structure/B4649922.png)
![1-[(2-chloro-6-fluorophenyl)acetyl]-4-(2-ethoxyphenyl)piperazine](/img/structure/B4649929.png)
![1-(2-hydroxyphenyl)-3-{4-methoxy-3-[(4-nitro-1H-pyrazol-1-yl)methyl]phenyl}-2-propen-1-one](/img/structure/B4649936.png)
![methyl 2-[(3-chloro-4-methylbenzoyl)amino]-4,5-dimethoxybenzoate](/img/structure/B4649959.png)
![1-[(3,4-dichlorobenzyl)sulfonyl]piperidine](/img/structure/B4649967.png)
![N-{5-[(2-allylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-N'-(2-methoxyphenyl)urea](/img/structure/B4649968.png)
![2-{[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}-N-cyclohexylhydrazinecarboxamide](/img/structure/B4649972.png)